molecular formula C20H10AlI2O5+3 B12686911 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt CAS No. 85480-91-7

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt

Katalognummer: B12686911
CAS-Nummer: 85480-91-7
Molekulargewicht: 611.1 g/mol
InChI-Schlüssel: FSAZRFSTZOUYGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt is a complex organic compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of iodine atoms and hydroxyl groups, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce iodide ions and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and iodine groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Erythrosine: Another xanthene derivative with similar staining properties.

    Fluorescein: Known for its use in fluorescence microscopy.

    Rose Bengal: Used in photodynamic therapy.

Uniqueness

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt is unique due to its specific combination of iodine and hydroxyl groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior .

Eigenschaften

CAS-Nummer

85480-91-7

Molekularformel

C20H10AlI2O5+3

Molekulargewicht

611.1 g/mol

IUPAC-Name

aluminum;3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H10I2O5.Al/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;/h1-8,23-24H;/q;+3

InChI-Schlüssel

FSAZRFSTZOUYGD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O.[Al+3]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.